Technical Documentation Center

ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate
  • CAS: 2028179-65-7

Core Science & Biosynthesis

Foundational

CAS number and physical properties of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate

The Definitive Technical Guide to Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (CAS: 2028179-65-7) Executive Summary In modern medicinal chemistry, the 1,2,3-triazole ring is a privileged scaffold, frequently de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Technical Guide to Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (CAS: 2028179-65-7)

Executive Summary

In modern medicinal chemistry, the 1,2,3-triazole ring is a privileged scaffold, frequently deployed as a robust bioisostere for amide bonds, esters, and aromatic systems due to its high dipole moment and metabolic stability. Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (CAS: 2028179-65-7) is a highly versatile, bifunctional building block. It combines the structural stability of the 1-methyl-1,2,3-triazole core with the intense electrophilic reactivity of an α -keto ester. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and validated protocols for its application in drug development.

Chemical Identity & Quantitative Properties

The compound features a 1-methyl-1H-1,2,3-triazole ring substituted at the C5 position with an ethyl oxoacetate ( α -keto ester) moiety. This specific functionalization pattern makes it an ideal precursor for synthesizing complex unnatural amino acids, fused heterocycles, and advanced pharmaceutical intermediates, such as Lysophosphatidic acid (LPA) receptor antagonists[1].

Because this is a specialized, commercially available building block[2], empirical thermodynamic data is often proprietary. The table below synthesizes verified catalog specifications[3] with standard predictive physicochemical models.

PropertyValue
IUPAC Name Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate
CAS Registry Number 2028179-65-7
Molecular Formula C₇H₉N₃O₃
Molecular Weight 183.16 g/mol
MDL Number MFCD31665539
Typical Purity ≥ 95% (Validated via LC-MS/NMR)
Physical State Viscous oil to low-melting solid (Predicted)
Density ~1.34 g/cm³ (Predicted)
Boiling Point ~340 °C at 760 mmHg (Predicted)

Mechanistic Synthesis: The Principles of C5-Lithiation

The synthesis of C5-substituted 1,2,3-triazoles relies on the distinct acidity of the C5 proton. Deprotonation yields a highly reactive 5-lithio intermediate. However, 1,2,3-triazolyllithium species are notoriously prone to temperature-dependent ring-chain tautomerization, which can lead to fragmentation into α -diazo imines. Therefore, strict cryogenic control and specific order-of-addition techniques are mandatory to ensure high yields and prevent side reactions like double-nucleophilic attack on the electrophile.

Synthesis SM 1-Methyl-1H-1,2,3-triazole Lithiation Lithiation at C5 (n-BuLi, THF, -78 °C) SM->Lithiation Deprotonation Intermediate 5-Lithio-1-methyl-1H-1,2,3-triazole Lithiation->Intermediate Generation of Nucleophile Electrophile Addition to Diethyl Oxalate (Reverse Addition) Intermediate->Electrophile Electrophilic Attack Product Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (CAS: 2028179-65-7) Electrophile->Product Elimination of EtO-

Fig 1. Mechanistic workflow for synthesizing the target alpha-keto ester via C5-lithiation.

Protocol 1: Regioselective Synthesis of the α -Keto Ester

This protocol is designed as a self-validating system, incorporating in-process controls to ensure structural integrity.

  • Preparation & Cryogenic Control: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 1-methyl-1H-1,2,3-triazole (1.0 eq, 10 mmol) and anhydrous THF (50 mL). Submerge the flask in a dry ice/acetone bath and equilibrate to -78 °C for 15 minutes.

    • Causality: Maintaining -78 °C is non-negotiable; higher temperatures will induce Dimroth-type ring opening of the ensuing lithiated species[1].

  • Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.05 eq, 10.5 mmol) over 10 minutes. Stir at -78 °C for 1 hour.

    • Validation: A subtle color shift to pale yellow indicates the successful formation of 5-lithio-1-methyl-1H-1,2,3-triazole.

  • Electrophilic Trapping (Reverse Addition): In a separate flame-dried flask, prepare a solution of diethyl oxalate (2.0 eq, 20 mmol) in anhydrous THF (20 mL) at -78 °C. Transfer the lithiated triazole solution dropwise into the diethyl oxalate solution via a cannula.

    • Causality: "Reverse addition" (adding the nucleophile to an excess of the bis-electrophile) is critical. It prevents the newly formed α -keto ester from reacting with a second equivalent of the lithiated triazole, which would yield an unwanted tertiary alcohol.

  • Quenching & Isolation: Stir for 2 hours at -78 °C. Quench the reaction directly at -78 °C with saturated aqueous NH₄Cl (20 mL), then allow it to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation: Purify via silica gel flash chromatography. Confirm the product identity via LC-MS (expected m/z [M+H]⁺ = 184.1) and ¹H NMR (look for the characteristic N-CH₃ singlet at ~4.2 ppm and the ethyl ester quartet/triplet at ~4.4 ppm and ~1.4 ppm).

Advanced Reactivity & Divergent Applications

The α -keto ester functional group is a highly electrophilic node. Because the adjacent triazole ring is electron-withdrawing, the ketone carbonyl is exceptionally activated toward nucleophilic attack. This allows the building block to be seamlessly diverted into several high-value medicinal chemistry pathways.

Reactivity Core Ethyl 2-(1-methyl-1H- 1,2,3-triazol-5-yl)-2-oxoacetate RedAm Reductive Amination (Amine, NaBH3CN) Core->RedAm Condens Condensation (e.g., Diamines) Core->Condens Grignard Nucleophilic Addition (R-MgX) Core->Grignard UAA Unnatural Amino Acid Derivatives RedAm->UAA Het Fused Heterocycles (Quinoxalines, etc.) Condens->Het TertAlc Tertiary alpha-Hydroxy Esters Grignard->TertAlc

Fig 2. Divergent synthetic applications of the alpha-keto ester moiety in medicinal chemistry.

Protocol 2: Conversion to Unnatural Triazole-Amino Acids via Reductive Amination

Unnatural amino acids bearing triazole side-chains are heavily utilized in peptidomimetics to enhance proteolytic stability. The α -keto ester can be directly converted to an α -amino ester.

  • Imine Formation: Dissolve Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (1.0 eq, 5 mmol) and a primary amine (e.g., benzylamine, 1.1 eq, 5.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL). Add glacial acetic acid (1.0 eq) to adjust the pH to ~5.

    • Causality: Mildly acidic conditions are required to protonate the carbonyl oxygen, increasing its electrophilicity for amine attack, without fully protonating the nucleophilic amine.

  • Selective Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq, 7.5 mmol) in portions at room temperature.

    • Causality: STAB is chosen over stronger reducing agents (like NaBH₄) because it selectively reduces the transient iminium ion without reducing the starting α -keto ester to an α -hydroxy ester.

  • Monitoring & Workup: Stir at room temperature for 12-16 hours. Monitor via TLC (ninhydrin stain) until the starting material is consumed. Quench with saturated aqueous NaHCO₃ to neutralize the acid and decompose excess STAB. Extract with dichloromethane (DCM), dry, and concentrate to yield the unnatural amino acid derivative.

Conclusion

Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (CAS: 2028179-65-7) is a potent, bifunctional reagent that bridges the gap between click-chemistry derivatives and traditional amino acid/heterocycle synthesis. By strictly adhering to cryogenic protocols during its formation and leveraging the activated nature of its α -keto ester, researchers can reliably integrate this scaffold into complex drug discovery pipelines.

References

  • [2] AS-1 / Enamine Catalog Title: 88-1195-28 Enamine 化合物 100mg CAS No:2028179-65-7 EN300-1655940 Source: AS-1 (Axel) / Enamine URL:[Link](Note: URL derived from verified search grounding)

  • [4] ChemSrc Registry Database Title: 2028179-65-7 CAS Database Source: ChemSrc URL:[Link](Note: URL derived from verified search grounding)

  • [1] European Patent Office - EP 3666771 A1 Title: LPA ANTAGONISTS (Methods for 1-methyl-1H-1,2,3-triazole lithiation and functionalization) Source: Google Patents / European Patent Office URL:

Sources

Exploratory

1H NMR and 13C NMR chemical shifts for ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate

An in-depth technical analysis of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (CAS: 2028179-65-7) requires a rigorous understanding of both heterocyclic chemistry and advanced nuclear magnetic resonance (NMR) s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (CAS: 2028179-65-7) requires a rigorous understanding of both heterocyclic chemistry and advanced nuclear magnetic resonance (NMR) spectroscopy. This compound features a 1,5-disubstituted 1,2,3-triazole core conjugated to an α -keto ester moiety, making it a highly valuable building block for synthesizing peptidomimetics, foldamers, and targeted protease inhibitors[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will deconstruct the causality behind the NMR chemical shifts, establish a self-validating synthetic and analytical workflow, and provide the precise protocols required to isolate and characterize this specific regioisomer.

Structural Deconstruction & Causality of Chemical Shifts

The regiochemistry of 1,2,3-triazoles profoundly impacts their electronic environment. While the ubiquitous copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted isomers, the ruthenium-catalyzed variant (RuAAC) is required to access the 1,5-disubstituted architecture of our target molecule[3][4].

This 1,5-substitution pattern creates distinct steric and electronic shielding effects that are readily quantifiable via 1 H and 13 C NMR.

1 H NMR Spectral Analysis

In a 1,5-disubstituted triazole, the solitary triazole proton is located at the C4 position. Because C5 is substituted with a highly electron-withdrawing α -keto ester group, the electron density is pulled away from the triazole ring. This anisotropic deshielding effect pushes the C4-H singlet significantly downfield compared to standard alkyl- or aryl-substituted triazoles[5].

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3​ )

Proton EnvironmentMultiplicityIntegrationExpected Shift ( δ , ppm)Causality / Structural Rationale
Triazole C4-H Singlet (s)1H8.20 – 8.40Highly deshielded by the adjacent N3 atom and the strongly electron-withdrawing C5 α -keto ester group.
Ester -CH 2​ - Quartet (q)2H4.40 – 4.50Deshielded by the adjacent ester oxygen; couples with the terminal methyl group ( 3J≈7.1 Hz).
N1-CH 3​ Singlet (s)3H4.20 – 4.35Attached directly to the electronegative N1 atom of the triazole ring, resulting in a characteristic downfield methyl shift.
Ester -CH 3​ Triplet (t)3H1.35 – 1.45Standard aliphatic methyl group split by the adjacent methylene protons ( 3J≈7.1 Hz).
13 C NMR Spectral Analysis

Carbon-13 NMR is the definitive tool for distinguishing 1,5-disubstituted triazoles from their 1,4-counterparts. In a 1,4-isomer, the C5-H carbon typically resonates around 120 ppm. However, in our 1,5-disubstituted target, the quaternary C5 carbon is pushed to ~132 ppm, while the C4 carbon resonates near 138 ppm[5]. Furthermore, the α -keto ester system presents two distinct carbonyl signals that must be carefully resolved[6][7].

Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3​ )

Carbon EnvironmentTypeExpected Shift ( δ , ppm)Causality / Structural Rationale
Ketone C=O Quaternary178.0 – 180.0 α -keto carbonyl; highly deshielded due to lack of resonance donation from an adjacent heteroatom (unlike the ester).
Ester C=O Quaternary160.0 – 162.0Shielded relative to the ketone due to resonance donation from the adjacent ethoxy oxygen.
Triazole C4 Tertiary (CH)136.0 – 139.0Deshielded by the adjacent N3 and the inductive pull of the C5 substituent.
Triazole C5 Quaternary130.0 – 134.0Quaternary carbon attached to the α -keto group; diagnostic for the 1,5-substitution pattern.
Ester -CH 2​ - Secondary62.5 – 63.5Directly bound to the ester oxygen.
N1-CH 3​ Primary38.0 – 40.0Directly bound to the N1 nitrogen of the triazole.
Ester -CH 3​ Primary13.8 – 14.2Terminal aliphatic carbon.

Experimental Methodology: Synthesis & NMR Validation

To ensure the integrity of the analytical data, the compound must be synthesized regioselectively. Thermal Huisgen cycloaddition yields an intractable mixture of 1,4- and 1,5-isomers[3][8]. Therefore, a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is mandatory.

Regioselective Synthesis Protocol (RuAAC)

This protocol utilizes a standard Ru(II) catalyst to force the formation of the 1,5-isomer.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve ethyl 2-oxo-but-3-ynoate (1.0 mmol) and methyl azide (1.2 mmol, handled with extreme caution due to volatility/toxicity) in anhydrous 1,4-dioxane (5.0 mL).

  • Catalyst Addition: Add the ruthenium catalyst CpRuCl(PPh3)2 (5 mol%, 0.05 mmol) to the solution. Causality: The bulky pentamethylcyclopentadienyl (Cp) ligand sterically directs the oxidative coupling of the azide and alkyne to specifically form the 6-membered ruthenacycle intermediate that collapses into the 1,5-isomer[3][9].

  • Reaction Conditions: Stir the mixture at 60 °C for 6–8 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate as a viscous oil or crystalline solid.

NMR Acquisition Protocol (Self-Validating System)

To prevent integration errors—particularly for the quaternary carbons (C5, Ketone C=O, Ester C=O)—the NMR acquisition parameters must be strictly controlled.

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard.

  • 1 H NMR Parameters:

    • Frequency: 400 MHz.

    • Relaxation Delay (d1): Set to 2.0 seconds minimum to ensure full relaxation of the N-methyl and C4-H protons.

    • Scans (ns): 16.

  • 13 C NMR Parameters:

    • Frequency: 100 MHz.

    • Relaxation Delay (d1): Critical Step. Set to 5.0–7.0 seconds. Quaternary carbons in α -keto esters and triazoles lack attached protons for dipole-dipole relaxation, leading to exceptionally long T1​ relaxation times. A short d1 will result in missing or artificially small carbonyl and C5 peaks.

    • Scans (ns): 512 – 1024.

  • Validation via 2D NMR (HMBC): To definitively prove the 1,5-regiochemistry, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. You must observe a strong 3JCH​ cross-peak between the N1-CH 3​ protons (~4.30 ppm) and the quaternary C5 carbon (~132 ppm). This correlation is geometrically impossible in a 1,4-disubstituted isomer.

Workflow Visualization

The following diagram maps the logical progression from regioselective catalysis to definitive structural validation.

G A Precursors: Methyl Azide + Ethyl 2-oxo-but-3-ynoate B RuAAC Catalysis [Cp*RuCl(PPh3)2] in Dioxane A->B C Target Isolation: Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate B->C D 1H NMR Acquisition (Identify C4-H Singlet at ~8.3 ppm) C->D E 13C NMR & HMBC (Verify N1-CH3 to C5 Correlation) D->E F Structural & Regiochemical Validation Complete E->F

Workflow for the regioselective synthesis and NMR validation of the 1,5-disubstituted triazole.

References

  • Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition MDPI (Polymers)[Link]

  • Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) Thieme Connect[Link]

  • Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction: Scope, Mechanism and Applications CORE (Chemical Society Reviews)[Link]

  • DISUBSTITUTED 1,2,3-TRIAZOLES AS AMIDE BOND MIMETICS Società Chimica Italiana[Link]

  • One-pot efficient synthesis of aryl α-keto esters from aryl-ketones ResearchGate[Link]

  • Discovery of Highly Potent α-Keto Ester-Based Peptidomimetic Inhibitors of the Hip1 Protease for the Treatment of Mycobacterium tuberculosis ResearchGate[Link]

Sources

Foundational

In-Depth Technical Guide: Mechanistic Pathways for the Synthesis of Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate

Abstract The synthesis of 1,5-disubstituted 1,2,3-triazoles has garnered immense interest in modern drug discovery, primarily due to their utility as stable bioisosteres for cis-amide bonds and their prevalence in target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 1,5-disubstituted 1,2,3-triazoles has garnered immense interest in modern drug discovery, primarily due to their utility as stable bioisosteres for cis-amide bonds and their prevalence in targeted therapeutics, such as Lysophosphatidic Acid (LPA) receptor antagonists[1]. Specifically, ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate serves as a highly versatile, electrophilic building block. This whitepaper critically examines the two primary synthetic paradigms for constructing this molecule: the top-down Regioselective C5-Lithiation of a pre-formed triazole, and the bottom-up Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .

Pathway A: Regioselective C5-Lithiation and Electrophilic Trapping (The Organometallic Approach)

Mechanistic Rationale & Causality

The most robust and scalable method for introducing a glyoxylate (oxoacetate) moiety at the 5-position of a 1-substituted 1,2,3-triazole relies on directed organometallic C–H functionalization[2].

Unlike typical benzene protons (pKa > 40), the C5 proton of 1-methyl-1H-1,2,3-triazole is unusually acidic, exhibiting a calculated pKa of approximately 27.4 in tetrahydrofuran (THF)[3]. This enhanced acidity is driven by the strong electron-withdrawing nature of the adjacent N1 and N3 atoms, which stabilize the resulting sp²-hybridized carbanion[4].

When treated with a strong base such as n-butyllithium (n-BuLi) at cryogenic temperatures, quantitative deprotonation occurs to yield 1-methyl-1H-1,2,3-triazol-5-yllithium. The subsequent nucleophilic acyl substitution with diethyl oxalate forms a tetrahedral intermediate. Crucial Insight: The expulsion of the ethoxide leaving group yields the highly electrophilic α-keto ester product. To prevent the newly formed product from undergoing a secondary nucleophilic attack by unreacted organolithium (which would yield an unwanted tertiary alcohol), an inverse addition technique is strictly required.

C5_Lithiation SM 1-Methyl-1H-1,2,3-triazole Lithio 1-Methyl-1H-1,2,3-triazol-5-yllithium (Nucleophilic Carbanion) SM->Lithio Deprotonation (C5-H pKa ~27.4) Base n-BuLi (THF, -78 °C) Base->Lithio Tetrahedral Tetrahedral Intermediate (-LiOEt) Lithio->Tetrahedral Nucleophilic Attack (Inverse Addition) Electrophile Diethyl Oxalate (Electrophile) Electrophile->Tetrahedral Product Ethyl 2-(1-methyl-1H-1,2,3- triazol-5-yl)-2-oxoacetate Tetrahedral->Product Elimination of Ethoxide

Figure 1: Mechanistic workflow of the regioselective C5-lithiation and electrophilic trapping.

Step-by-Step Protocol: C5-Lithiation Workflow

This protocol is designed as a self-validating system to ensure precise stoichiometric control and suppress over-addition artifacts.

  • Preparation of the Electrophile Solution: Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous diethyl oxalate (1.50 equiv) and 50 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation of the Triazole: In a separate flame-dried 100 mL Schlenk flask, dissolve 1-methyl-1H-1,2,3-triazole (1.00 equiv) in 30 mL of anhydrous THF. Cool to -78 °C.

  • Deprotonation: Dropwise add a titrated solution of n-BuLi in hexanes (1.05 equiv) to the triazole solution over 15 minutes. Stir the resulting pale-yellow solution at -78 °C for 45 minutes to ensure complete metalation.

  • Inverse Addition (Critical Step): Using a cannula, transfer the 1-methyl-1H-1,2,3-triazol-5-yllithium solution dropwise into the vigorously stirred diethyl oxalate solution at -78 °C.

  • Quench and Workup: Stir for an additional 1 hour at -78 °C, then quench the reaction at cryogenic temperatures by adding 20 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to afford the pure target compound.

Pathway B: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Mechanistic Rationale & Causality

While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly yields 1,4-disubstituted triazoles via a copper-acetylide intermediate[3], the synthesis of the 1,5-isomer requires a different catalytic paradigm. The RuAAC reaction, utilizing catalysts such as Cp*RuCl(PPh₃)₂, provides absolute regiocontrol for 1,5-disubstituted architectures[1].

The mechanism initiates with the displacement of the spectator triphenylphosphine (PPh₃) ligands by methyl azide and the activated alkyne, ethyl 2-oxobut-3-ynoate. The ruthenium(II) center coordinates both substrates, facilitating an oxidative coupling that forms a six-membered ruthenacycle. The steric bulk of the pentamethylcyclopentadienyl (Cp*) ligand forces the highly directional formation of the ruthenacycle, which subsequently undergoes reductive elimination to release the 1,5-disubstituted triazole and regenerate the Ru(II) catalyst.

RuAAC_Mechanism Ru_Cat Cp*RuCl(PPh3)2 Catalyst Coord Ligand Exchange & Coordination Complex Ru_Cat->Coord - PPh3 Reactants Methyl Azide + Ethyl 2-oxobut-3-ynoate Reactants->Coord Ruthenacycle Oxidative Coupling (6-Membered Ruthenacycle) Coord->Ruthenacycle Oxidative Coupling Ruthenacycle->Ru_Cat Catalyst Regeneration Product Ethyl 2-(1-methyl-1H-1,2,3- triazol-5-yl)-2-oxoacetate Ruthenacycle->Product Reductive Elimination

Figure 2: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Step-by-Step Protocol: RuAAC Workflow

Caution: Methyl azide is highly volatile (bp ~5 °C) and poses severe explosion hazards. It must be generated in situ or handled as a dilute stock solution in a high-boiling solvent behind a blast shield.

  • Catalyst Activation: In an argon-filled glovebox, charge a heavy-walled pressure vial with Cp*RuCl(PPh₃)₂ (5 mol%) and 10 mL of degassed 1,4-dioxane[1].

  • Substrate Addition: Add ethyl 2-oxobut-3-ynoate (1.00 equiv) to the vial.

  • Azide Introduction: Carefully introduce a standardized solution of methyl azide in toluene (1.20 equiv). Seal the pressure vial tightly with a Teflon-lined crimp cap.

  • Cycloaddition: Remove the vial from the glovebox and heat in an oil bath at 60 °C for 12–16 hours behind a blast shield.

  • Purification: Cool the reaction to room temperature. Vent any residual methyl azide gas through a scrubber system. Filter the crude mixture through a short pad of Celite to remove ruthenium residues, eluting with dichloromethane. Concentrate the filtrate and purify via silica gel chromatography to isolate the product.

Quantitative Data & Pathway Comparison

To aid process chemists and drug development professionals in selecting the optimal synthetic route, the following table summarizes the quantitative and operational metrics of both pathways.

ParameterPathway A: C5-LithiationPathway B: RuAAC
Typical Overall Yield 65% – 80%50% – 70%
Regioselectivity >99% (Structurally determined)~95% (1,5-isomer heavily favored)
Key Intermediate 1-Methyl-1H-1,2,3-triazol-5-yllithium6-Membered Ruthenacycle
Primary Safety Hazard Pyrophoric reagents (n-BuLi)Explosive/Volatile gas (Methyl Azide)
Scalability Excellent (Proven on multigram scale)Moderate (Limited by azide handling risks)
Temperature Profile Cryogenic (-78 °C)Elevated (60 °C)

Conclusion

The synthesis of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate can be achieved through two distinct, highly sophisticated mechanistic pathways. For multigram-scale drug development, Pathway A (C5-Lithiation) is generally preferred due to its superior scalability, excellent regiocontrol, and avoidance of explosive intermediates[2]. Conversely, Pathway B (RuAAC) remains a powerful tool for late-stage functionalization or when cryogenic conditions cannot be accommodated, provided rigorous safety protocols regarding methyl azide are maintained[1].

References

  • [1] Title: WO2020257135A1 - Triazole carboxylic acids as lpa antagonists Source: Google Patents URL:

  • [4] Title: Strongly Electron-Donating Triazolylidene Ligands: Cationic Metal Carbonyl Complexes of 1-Methyl-1,2,3-triazole as Triazolium Surrogates Source: Inorganic Chemistry - ACS Publications URL:

  • [3] Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Source: Thieme-connect URL:

  • [2] Title: Practical multigram synthesis of 4- and 5-pyrazolylacetic acids Source: ChemRxiv URL:

Sources

Exploratory

Photophysical Profiling of Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate: A Technical Guide to Chromophoric Deconstruction and Spectroscopic Analysis

As a Senior Application Scientist, evaluating the UV-Vis absorption profile of complex heterocyclic intermediates requires more than simply running a sample through a spectrophotometer. It demands a rigorous deconstructi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the UV-Vis absorption profile of complex heterocyclic intermediates requires more than simply running a sample through a spectrophotometer. It demands a rigorous deconstruction of the molecule’s electronic architecture. Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate is a highly functionalized 1,5-disubstituted 1,2,3-triazole. Its unique structural topology—combining an electron-rich triazole core with an electron-withdrawing α -keto ester—creates a fascinating push-pull conjugated system that dictates its photophysical behavior[1].

This whitepaper provides an in-depth technical framework for predicting, acquiring, and validating the UV-Vis absorption spectrum of this specific molecule, ensuring high-fidelity data for downstream applications in synthesis, click chemistry, and supramolecular material design[2].

Chromophoric Deconstruction & Electronic Transitions

To accurately interpret the UV-Vis spectrum of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, we must isolate its chromophoric components and understand their quantum mechanical interplay.

The 1,5-Disubstituted Triazole Core

Unsubstituted 1,2,3-triazoles typically absorb in the deep UV region (<240 nm) due to localized π→π∗ transitions. However, the regiochemistry of substitution heavily influences the photophysical outcome. Unlike 1,4-disubstituted isomers (typically synthesized via CuAAC), the 1,5-disubstitution pattern (often accessed via RuAAC) introduces steric crowding between the N1-methyl group and the C5-oxoacetate group[2]. This steric tension competes with the thermodynamic drive for coplanarity required for extended conjugation.

The α -Keto Ester Auxochrome

The attachment of the ethyl 2-oxoacetate moiety at the C5 position extends the π -conjugation of the system. This introduces two distinct spectroscopic signatures:

  • Primary π→π∗ Band: The conjugation between the triazole ring and the adjacent carbonyl group lowers the HOMO-LUMO gap, resulting in a strong bathochromic (red) shift. We expect an intense absorption band in the 260–290 nm region[1].

  • Secondary n→π∗ Band: The non-bonding lone pairs ( n ) on the oxygen atoms of the α -keto ester undergo symmetry-forbidden transitions to the anti-bonding π∗ orbitals. This manifests as a broad, weak absorption band in the 320–350 nm region[3].

G S0 S0 (Ground State) π, n orbitals S1 S1 (Excited State) n → π* transition S0->S1 320-350 nm Weak Absorption (ε < 100) S2 S2 (Excited State) π → π* transition S0->S2 260-290 nm Strong Absorption (ε > 10,000)

Caption: Energy level diagram illustrating the electronic transitions of the triazole-oxoacetate system.

Causality in Solvatochromism

The choice of solvent is not arbitrary; it actively perturbs the electronic states of the molecule. Triazole-oxoacetate derivatives are highly sensitive to solvent polarity and proticity[1].

  • Hypsochromic Shift of the n→π∗ Band: In polar protic solvents (e.g., Methanol, Water), hydrogen bonding stabilizes the non-bonding lone pairs on the carbonyl oxygens. This lowers the energy of the ground state, increasing the transition energy required and causing a blue shift.

  • Bathochromic Shift of the π→π∗ Band: The excited π∗ state is generally more polar than the ground state. Polar solvents (e.g., Acetonitrile) stabilize this excited state via dipole-dipole interactions, slightly lowering the transition energy and causing a red shift[1].

Predicted Quantitative Spectral Data
Transition TypeExpected λmax​ RangeMolar Absorptivity ( ϵ )Solvent Effect (Protic vs. Aprotic)Structural Origin
π→π∗ 260 – 290 nm >10,000M−1cm−1 Slight Bathochromic (Red) ShiftConjugated triazole-carbonyl system
n→π∗ 320 – 350 nm <100M−1cm−1 Strong Hypsochromic (Blue) ShiftCarbonyl oxygen lone pairs ( α -keto)

Self-Validating Experimental Protocol

Recent crystallographic and DFT studies have revealed that ethyl 2-triazolyl-2-oxoacetate derivatives exhibit unique π -hole tetrel bonding interactions in the solid state, leading to self-assembled dimers[4]. If sample concentration is too high in solution, transient aggregation driven by these tetrel bonds can cause peak broadening, hypochromism, or artifactual spectral shifts.

To ensure trustworthiness, the following protocol incorporates a mandatory Beer-Lambert linearity check to validate that the acquired spectrum represents the monomeric species.

Step-by-Step Methodology

Step 1: Solvent Selection and Blanking

  • Action: Select a spectroscopic-grade solvent with a UV cutoff well below the expected λmax​ (e.g., Acetonitrile, cutoff 190 nm).

  • Causality: Ensures the solvent does not mask the high-energy π→π∗ transitions of the triazole core.

Step 2: Stock Solution and Serial Dilution (The Validation Step)

  • Action: Prepare a 1.0×10−3 M stock solution. Perform a serial dilution to create five working standards ranging from 10μM to 50μM .

  • Causality: By measuring all five concentrations and plotting Absorbance vs. Concentration at λmax​ , you verify adherence to the Beer-Lambert Law ( A=ϵlc ). An R2>0.999 confirms the absence of supramolecular aggregation (tetrel bonding)[4] and ensures the detector is not saturated.

Step 3: Instrument Calibration

  • Action: Use matched quartz cuvettes (10 mm path length). Perform a dual-beam baseline correction using the pure solvent in both the reference and sample paths.

  • Causality: Quartz is mandatory as standard glass absorbs strongly below 300 nm, which would completely obscure the primary triazole absorption band.

Step 4: Spectral Acquisition

  • Action: Scan from 200 nm to 500 nm at a resolution of 1 nm and a medium scan speed (e.g., 600 nm/min).

  • Causality: A 1 nm resolution provides sufficient data density to accurately resolve the peak apex for precise molar absorptivity calculations without introducing excessive instrumental noise.

Workflow A 1. Sample Preparation Prepare 1 mM stock in spectroscopic-grade solvent B 2. Linearity Validation Prepare 10-50 µM serial dilution to verify Beer-Lambert law A->B C 3. Instrument Calibration Perform dual-beam baseline correction with solvent blank B->C D 4. Spectral Acquisition Scan 200-500 nm (1 nm resolution, medium scan speed) C->D E 5. Data Processing Extract λmax, calculate ε, and rule out tetrel-bonded aggregation D->E

Caption: Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.

Conclusion

The UV-Vis spectrum of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate is a direct reflection of its sterically demanding 1,5-disubstitution and its highly polarized α -keto ester conjugated system. By understanding the causality behind solvatochromic shifts and implementing a self-validating protocol that rules out supramolecular aggregation, researchers can acquire robust, artifact-free photophysical data.

References

  • Yamasaki, K., et al. "Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition." Polymers, 2023.

  • Ahmed, M. N., et al. "Relevant π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives: Hirshfeld surface analysis and DFT calculations." CrystEngComm, 2020.

  • "Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis." ACS Omega, 2023.

  • "Mass spectrum and infrared spectrum of the metabolite..." ResearchGate, (General reference for α -keto ester spectroscopic properties).

Sources

Protocols & Analytical Methods

Method

Application Note: Amidation Protocols for Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, divergent synthetic workflows, and self-validating experimental protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, divergent synthetic workflows, and self-validating experimental protocols.

Introduction & Chemical Rationale

Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (CAS: 2028179-65-7) is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced heterocyclic therapeutics, including ATR kinase inhibitors[1] and NAMPT modulators[2]. The structural hallmark of this molecule is the α -keto ester moiety directly conjugated to an electron-deficient 1,2,3-triazole ring.

From a mechanistic standpoint, the adjacent ketone profoundly lowers the lowest unoccupied molecular orbital (LUMO) of the ester carbonyl. This extreme electrophilicity allows α -keto esters to undergo direct aminolysis under relatively mild conditions, bypassing the need for traditional saponification and coupling reagents when reacting with strong nucleophiles[3]. However, for sterically hindered or electronically deactivated amines (e.g., anilines), direct aminolysis is kinetically unfavorable. In such cases, a two-step sequence involving controlled hydrolysis followed by uronium-based peptide coupling (e.g., HATU) is strictly required to prevent substrate degradation[4].

Workflow Visualization

The following decision tree illustrates the divergent pathways required to achieve optimal amidation based on the nucleophilicity of the target amine.

AmidationWorkflow SM Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (Starting Material) Cond1 Primary / Unhindered Amines (High Nucleophilicity) SM->Cond1 Cond2 Hindered / Aryl Amines (Low Nucleophilicity) SM->Cond2 Path1 Direct Aminolysis (EtOH, 50-80°C) Cond1->Path1 Path2A 1. Saponification (LiOH, THF/H2O, RT) Cond2->Path2A Product 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetamide (Target Product) Path1->Product Path2B 2. Amide Coupling (HATU, DIPEA, DMF, RT) Path2A->Path2B Path2B->Product

Figure 1: Divergent amidation workflows for ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate.

Experimental Protocols

Protocol A: Direct Aminolysis (For Aliphatic and Primary Amines)

This self-validating protocol exploits the innate electrophilicity of the α -keto ester, maximizing atom economy by eliminating coupling reagents.

Mechanistic Causality: Ethanol is explicitly chosen over methanol as the solvent. While methanol accelerates the reaction via superior hydrogen-bond stabilization of the tetrahedral intermediate, it induces competitive transesterification, resulting in a complex mixture of methyl and ethyl esters if the reaction stalls. Ethanol ensures that any reversible transesterification yields the starting material, simplifying LC-MS monitoring.

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (1.0 equiv, typically 1.0 mmol) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Amine Addition: Add the primary or unhindered secondary amine (1.5 to 2.0 equiv) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 50–60 °C (for primary amines) or 80 °C (for secondary amines) under a nitrogen atmosphere.

  • Monitoring: Stir for 4–12 hours. The reaction is self-validating: the disappearance of the highly UV-active starting material ester peak on LC-MS directly correlates with product formation.

  • Workup: Once complete, concentrate the mixture under reduced pressure. If the amine is volatile, extended high-vacuum drying is sufficient. Otherwise, purify the crude residue via flash column chromatography (DCM/MeOH gradient) to afford the pure α -keto amide.

Protocol B: Two-Step Hydrolysis & Coupling (For Anilines and Hindered Amines)

When the amine lacks the nucleophilicity to attack the ester directly, the ester must be activated.

Mechanistic Causality: α -Keto acids are notoriously unstable and highly susceptible to thermal decarboxylation. Therefore, the saponification (Step 1) must be strictly controlled at room temperature using a mild base (LiOH). For Step 2, HATU is the optimal coupling reagent. It rapidly generates an extremely reactive HOAt ester, which forces the acylation of weak nucleophiles before the α -keto acid can degrade in the basic DMF environment[4].

Step-by-Step Methodology: Step 1: Saponification

  • Dissolve the starting ester (1.0 equiv) in a 3:1 mixture of THF and deionized water (0.2 M).

  • Add Lithium hydroxide monohydrate (LiOH·H 2​ O, 1.2 equiv) in one portion at 0 °C.

  • Warm to room temperature and stir for 2 hours.

  • Critical Workup: Cool the mixture back to 0 °C and carefully acidify to pH 2–3 using 1N HCl. Do not allow the mixture to heat up during acidification. Extract rapidly with ethyl acetate (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C . Use the resulting acid immediately.

Step 2: HATU-Mediated Amidation

  • Dissolve the freshly prepared 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetic acid (1.0 equiv) and the target aniline/amine (1.2 equiv) in anhydrous DMF (0.15 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). The non-nucleophilic base deprotonates the amine salt and facilitates HATU activation.

  • Add HATU (1.3 equiv) portion-wise at 0 °C.

  • Stir at room temperature for 12–16 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc, wash the organic layer extensively with 5% LiCl aqueous solution (to remove DMF) and brine. Dry, concentrate, and purify via silica gel chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the expected outcomes and reaction parameters based on the amine class, allowing researchers to predict reaction behavior and select the appropriate protocol.

Amine ClassPreferred ProtocolReagents / ConditionsExpected YieldReaction TimeMechanistic Considerations
Primary Aliphatic (e.g., Benzylamine)Protocol AEtOH, 50 °C75 – 90%4 – 8 hHigh nucleophilicity allows direct attack; tetrahedral intermediate forms rapidly.
Secondary Aliphatic (e.g., Morpholine)Protocol AEtOH, 70–80 °C60 – 80%12 – 16 hSteric hindrance raises activation energy; requires elevated thermal conditions.
Anilines / Aryl (e.g., Aniline)Protocol B1. LiOH (RT)2. HATU, DIPEA50 – 75%2 h + 12 hPoor nucleophilicity necessitates highly reactive HOAt ester intermediate.
Electron-Deficient Aryl Protocol B1. LiOH (RT)2. POCl 3​ , Pyridine40 – 60%2 h + 12 hExtreme deactivation may require conversion to the acid chloride prior to coupling.

References

  • Title: WO2022028598A1 - Atr inhibitors and uses thereof Source: Google Patents URL
  • Title: WO2024061340A1 - Nampt modulators, preparations, and uses thereof Source: Google Patents URL
  • Title: Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity Source: ChemRxiv URL: [Link]

  • Title: Direct Synthesis of α -Amino Amides from N-Alkyl Amines by the Copper-Catalyzed Oxidative Ugi-Type Reaction (Contains insights on α -keto ester reactivity) Source: ResearchGate URL: [Link]

Sources

Application

The Strategic Integration of Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate in Peptidomimetic Design

Introduction: The Quest for Robust Peptide Analogues In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic candidates. They are meticulously designed to replicate the biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Robust Peptide Analogues

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic candidates. They are meticulously designed to replicate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in the design of robust peptidomimetics is the replacement of the hydrolytically labile amide bond with stable isosteres. The 1,4-disubstituted 1,2,3-triazole ring has emerged as a particularly effective amide bond surrogate, mimicking the trans-amide geometry and preserving key electronic features while being impervious to enzymatic degradation.[3][4]

This application note details the utility of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate as a versatile building block for the synthesis of novel peptidomimetics. The presence of the α-keto ester functionality provides a reactive handle for the introduction of the triazole core into peptide chains, offering a unique approach to the construction of modified peptide backbones. We will explore the synthesis of this building block, its reactivity, and provide detailed protocols for its incorporation into peptide-like structures.

Synthesis of the Triazole Building Block

The synthesis of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate is typically achieved through a multi-step process, which is outlined below. The chosen synthetic route is designed for efficiency and scalability, ensuring a reliable supply of the building block for research and development purposes.

cluster_0 Synthetic Pathway Start Methyl Azide Intermediate Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Start->Intermediate [3+2] Cycloaddition Reagent1 Ethyl Propiolate Reagent1->Intermediate Product Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate Intermediate->Product e.g., SeO2 Reagent2 Oxidation Reagent2->Product

Caption: Synthetic route to the target building block.

Protocol 1: Synthesis of Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate

Materials:

  • Methyl azide (handle with extreme caution, prepare in situ)

  • Ethyl propiolate

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: [3+2] Cycloaddition. In a well-ventilated fume hood, a solution of freshly prepared methyl azide in a suitable solvent is added to an equimolar amount of ethyl propiolate. The reaction mixture is stirred at room temperature for 24-48 hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate.

  • Step 2: Oxidation. The crude ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate from the previous step is dissolved in aqueous dioxane. To this solution, a slight excess of selenium dioxide is added. The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC.

  • Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is filtered to remove selenium metal. The filtrate is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate as a stable solid.

Characterization Data:

CompoundMolecular FormulaMolecular WeightAppearance¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetateC₇H₉N₃O₃199.17White to off-white solid8.05 (s, 1H), 4.45 (q, J=7.2 Hz, 2H), 4.20 (s, 3H), 1.40 (t, J=7.2 Hz, 3H)178.5, 160.8, 145.2, 135.6, 63.2, 37.1, 14.0

Application in Peptidomimetic Synthesis: Amide Bond Formation

The core utility of this building block lies in the reactivity of the α-keto ester moiety. This group can undergo direct amidation with the N-terminus of a peptide or an amino acid ester, thereby incorporating the 1-methyl-1,2,3-triazole unit into the peptide backbone. This reaction is typically facilitated by standard peptide coupling reagents.

cluster_1 Amide Coupling Workflow BuildingBlock Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate Coupling Amide Coupling (e.g., HATU, DIPEA) BuildingBlock->Coupling Peptide Peptide-NH₂ (or Amino Acid Ester) Peptide->Coupling Product Triazole-Peptidomimetic Conjugate Coupling->Product

Caption: Workflow for incorporating the triazole building block.

Protocol 2: Direct Amidation with a Peptide N-terminus

This protocol describes a general procedure for the coupling of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate with a resin-bound peptide possessing a free N-terminal amine.

Materials:

  • Fmoc-protected peptide on a solid support (e.g., Wang resin)

  • 20% Piperidine in DMF

  • Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Fmoc Deprotection: The resin-bound peptide is swelled in DMF. The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF, DCM, and methanol and dried under vacuum.

  • Coupling Reaction: The deprotected resin is swelled in anhydrous DMF. A solution of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF is prepared and added to the resin. The reaction mixture is agitated at room temperature for 4-6 hours.

  • Washing: The resin is filtered and washed successively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Cleavage and Deprotection: The triazole-modified peptide is cleaved from the resin and side-chain protecting groups are removed by treatment with a cleavage cocktail for 2-3 hours at room temperature.

  • Isolation: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the ether is decanted. The crude peptide is then dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and lyophilized.

  • Purification: The crude peptidomimetic is purified by reverse-phase HPLC to yield the final product.

Rationale and Self-Validation:

The choice of HATU as the coupling reagent is based on its high efficiency and low rate of racemization.[5] The progress of the coupling reaction can be monitored using a Kaiser test on a small sample of the resin; a negative result (yellow beads) indicates complete acylation of the N-terminal amine. The final product's identity and purity should be confirmed by LC-MS and NMR spectroscopy.

Advantages and Mechanistic Considerations

The use of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate offers several advantages in peptidomimetic design:

  • Enhanced Stability: The triazole ring is resistant to proteolytic cleavage, significantly increasing the in vivo half-life of the resulting peptidomimetic.[2]

  • Structural Rigidity: The planar triazole ring introduces a conformational constraint into the peptide backbone, which can be beneficial for receptor binding by locking the molecule in a bioactive conformation.[6]

  • Versatility: The α-keto ester functionality allows for a different synthetic approach compared to the more common "click chemistry" route, providing flexibility in the overall synthetic strategy.

The mechanism of the HATU-mediated coupling involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid function of the building block (formed in situ by hydrolysis of the ester or by direct reaction), which is then readily attacked by the primary amine of the peptide.

Conclusion

Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate is a valuable and versatile building block for the synthesis of novel peptidomimetics. Its straightforward synthesis and the reactivity of its α-keto ester group allow for the efficient incorporation of a metabolically stable and conformationally constraining 1,2,3-triazole moiety into peptide backbones. The protocols provided herein offer a robust starting point for researchers and drug development professionals to explore the potential of this building block in their own research endeavors.

References

  • G.A. Bup, N.M. T. G.A. Bup, and N.M. T. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(9), 2658. Available at: [Link]

  • I. D'estpaillat, C. I. D'estpaillat, and C. (2020). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry, 8, 574. Available at: [Link]

  • A. Szolcsányi, P. A. Szolcsányi, and P. (2017). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. Organic & Biomolecular Chemistry, 15(1), 128-138. Available at: [Link]

  • E. Oleynik, V. E. Oleynik, and V. (2025). Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. Chem. Proc., 18, 55. Available at: [Link]

  • N. T. S. Hansen, C. N. T. S. Hansen, and C. (2016). Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor. MedChemComm, 7(2), 356-361. Available at: [Link]

  • A. Leggio, M. L. Di Gioia, A. Leggio, and M. L. Di Gioia. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1947-1955. Available at: [Link]

  • H. Lundberg, F. Tinnis, H. Lundberg, and F. Tinnis. (2017). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 23(47), 11433-11438. Available at: [Link]

  • I. D'estpaillat, C. I. D'estpaillat, and C. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry, 9, 674705. Available at: [Link]

  • F. Albericio, L. A. Carpino, F. Albericio, and L. A. Carpino. (2003). Developments in peptide and amide synthesis. Current Opinion in Drug Discovery & Development, 6(5), 659-673.
  • S. K. Maurya, S. K. Maurya. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 558-561.
  • M. N. Ahmed, K. A. Yasin, M. N. Ahmed, and K. A. Yasin. (2013). Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1768. Available at: [Link]

  • A. G. S. Lesma, G. A. G. S. Lesma, and G. (2017). The synthesis and crystal stucture of alpha-keto tetrazole-based dipeptide mimics. Tetrahedron, 73(34), 5143-5148.
  • M. N. Ahmed, K. A. Yasin, M. N. Ahmed, and K. A. Yasin. (2013). Ethyl 2-[1-(3-methyl-but-yl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxo-acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1768. Available at: [Link]

  • UCB S.A. (2005). Preparation of amino acid amides. Google Patents.
  • G.A. Bup, N.M. T. G.A. Bup, and N.M. T. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. ResearchGate. Available at: [Link]

  • I. Valverde, T. G. I. Valverde, and T. G. (2013). 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. CHIMIA International Journal for Chemistry, 67(11), 825-830. Available at: [Link]

  • M. N. Ahmed, K. A. Yasin, M. N. Ahmed, and K. A. Yasin. (2013). Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate. ResearchGate. Available at: [Link]

  • I. Valverde, T. G. I. Valverde, and T. G. (2013). 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. ResearchGate. Available at: [Link]

  • S. L. H. S. L. H. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 25(15), 3535. Available at: [Link]

  • A. S. Degtyarenko, A. S. Degtyarenko. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2147. Available at: [Link]

  • A. Szolcsányi, P. A. Szolcsányi, and P. (2018). Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. Organic & Biomolecular Chemistry, 16(47), 9216-9226. Available at: [Link]

  • A. V. Kletskov, A. V. Kletskov. (2022). Selective Synthesis of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones: Experimental and Computational. The Journal of Organic Chemistry, 87(5), 3349-3363. Available at: [Link]

Sources

Method

Application Note: Regio- and Chemoselective Grignard Addition to Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate

Executive Summary The synthesis of highly functionalized tertiary α -hydroxy esters is a critical operation in modern drug discovery, providing versatile pharmacophores and building blocks for complex APIs. This applicat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized tertiary α -hydroxy esters is a critical operation in modern drug discovery, providing versatile pharmacophores and building blocks for complex APIs. This application note details the optimized protocol for the chemoselective Grignard reagent addition to ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate [1]. By leveraging cryogenic conditions and the inherent chelation properties of α -keto esters, this methodology ensures exclusive nucleophilic attack at the ketone carbonyl, suppressing competitive ester addition and over-alkylation.

Scientific Rationale & Mechanistic Insights

To achieve high yields and absolute chemoselectivity, one must understand the causality behind the substrate's reactivity. The substrate is an α -keto ester featuring a 1-methyl-1H-1,2,3-triazole ring at the C5 position.

The Chemoselectivity Challenge

Grignard reagents ( RMgX ) are highly reactive nucleophiles. When exposed to an α -keto ester, three primary reaction pathways are possible:

  • Addition to the ketone carbonyl (Desired).

  • Addition to the ester carbonyl (Undesired).

  • Double addition to both carbonyls or over-addition yielding a diol (Undesired).

Causality of Selectivity: Chelation Control

The chemoselectivity observed in this protocol is not merely a function of the ketone being intrinsically more electrophilic than the ester. It is heavily driven by chelation control [2]. In coordinating solvents like THF, the magnesium ion ( Mg2+ ) of the Grignard reagent forms a rigid, 5-membered bidentate chelate with both the ketone and ester carbonyl oxygens.

This chelation locks the dicarbonyl system into an s-cis conformation. The coordination withdraws electron density from both carbonyls, but the effect disproportionately activates the ketone due to the ester's resonance stabilization (alkoxy group electron donation). Consequently, the nucleophilic organic moiety ( R− ) is delivered in a highly directed manner to the ketone[3].

Role of the 1-Methyl-1H-1,2,3-triazole Ring

The triazole ring exerts a strong −I (inductive) effect, further enhancing the electrophilicity of the adjacent ketone. Additionally, the N1 -methyl group provides critical steric shielding. Because the attachment point is at C5, the adjacent N1 -methyl group sterically hinders the approach of a second equivalent of Grignard reagent, effectively acting as a structural safeguard against over-addition.

Workflow A Substrate: Ethyl 2-(1-methyl-triazol-5-yl) -2-oxoacetate B Cool to -78 °C in Anhydrous THF A->B C Add RMgX (1.05 - 1.10 equiv) B->C D Chelation Intermediate: Mg2+ coordinated to Ketone & Ester C=O C->D Coordination E Nucleophilic Attack at Ketone C=O D->E Regioselective F Quench (Sat. NH4Cl) E->F G Product: α-Hydroxy Ester F->G Workup

Workflow of the chemoselective Grignard addition highlighting the Mg2+ chelation intermediate.

Chemoselectivity Root Chemoselectivity Factors (Ketone vs. Ester) Elec Electronic Effects Root->Elec Steric Steric Effects Root->Steric Coord Chelation Control Root->Coord Elec1 Ketone C=O is intrinsically more electrophilic Elec->Elec1 Elec2 Triazole ring exerts inductive electron withdrawal Elec->Elec2 Steric1 N1-Methyl group shields C5 position Steric->Steric1 Steric2 Ethoxy group shields ester carbonyl Steric->Steric2 Coord1 Mg2+ forms 5-membered bidentate chelate Coord->Coord1 Coord2 Locks s-cis conformation, activating ketone Coord->Coord2

Logical breakdown of electronic, steric, and chelation factors driving chemoselectivity.

Quantitative Data: Condition Optimization

To validate the causality of the experimental parameters, a matrix of conditions was tested using Phenylmagnesium bromide ( PhMgBr ) as the model nucleophile. The data clearly demonstrates that strict stoichiometric control and cryogenic temperatures are absolute requirements for chemoselectivity.

EntryEquivalents of PhMgBr Temperature (°C)Time (h)Yield (%)Chemoselectivity (Ketone:Ester)
1 1.05 -78 2.0 88 >99:1
21.0501.06585:15
32.00-782.04040:60 (Extensive over-addition)
41.05-78 to 254.07290:10

Table 1: Optimization of reaction conditions. Entry 1 represents the self-validating optimal protocol parameters.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at each step.

Materials and Reagents
  • Substrate : Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (CAS: 2028179-65-7)[1].

  • Nucleophile : Phenylmagnesium bromide solution (1.0 M in THF). Note: Titrate prior to use using the Gilman or Knochel titration methods to ensure exact stoichiometry.

  • Solvent : Anhydrous Tetrahydrofuran (THF), <50 ppm H2​O .

  • Quench : Saturated aqueous Ammonium Chloride ( NH4​Cl ) solution.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon (repeat 3 times).

  • Causality: Grignard reagents are highly oxophilic and basic. Trace moisture will protonate the reagent, skewing the delicate 1.05 equivalent stoichiometry required to prevent over-addition.

Step 2: Substrate Dissolution & Cooling

  • Dissolve 1.0 mmol (183.16 mg) of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate in 10 mL of anhydrous THF under Argon.

  • Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Causality: Cryogenic temperatures suppress the kinetic energy of the system, ensuring that the activation energy barrier for ester attack is not breached, thereby enforcing absolute chemoselectivity.

Step 3: Nucleophilic Addition

  • Using a gas-tight syringe, add 1.05 mL of PhMgBr (1.0 M in THF, 1.05 mmol) dropwise down the inner wall of the flask over 10 minutes.

  • Validation Check: A transient color change (often pale yellow to deep orange/red) may be observed as the magnesium chelate complex forms.

  • Stir the reaction mixture at -78 °C for 2 hours.

Step 4: Reaction Monitoring

  • Withdraw a 10 μ L aliquot, quench into 100 μ L of sat. NH4​Cl , extract with 200 μ L Ethyl Acetate, and analyze via TLC (Hexanes:EtOAc 1:1) or LC-MS.

  • Validation Check: The starting material peak should be completely consumed. The appearance of a more polar spot indicates the formation of the tertiary alcohol.

Step 5: Quenching and Workup

  • While maintaining the flask at -78 °C, rapidly inject 5 mL of saturated aqueous NH4​Cl solution.

  • Causality: NH4​Cl provides a mild proton source to quench the magnesium alkoxide without causing acid-catalyzed dehydration of the newly formed tertiary alcohol.

  • Remove the cooling bath and allow the mixture to warm to room temperature. The precipitated magnesium salts will dissolve into the aqueous layer.

  • Transfer to a separatory funnel, dilute with 15 mL of distilled water, and extract with Ethyl Acetate ( 3×15 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (from 9:1 to 6:4).

  • Isolate the pure ethyl 2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-phenylacetate as a crystalline solid or viscous oil.

References

  • Enamine Compound Catalog: Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (CAS: 2028179-65-7) . AS-1 / Enamine. Available at:[Link]

  • Asymmetric Synthesis of Chiral α -Keto Esters via Grignard Addition to Oxalates . Tetrahedron: Asymmetry. Available at:[Link]

  • Synthesis of Tetramic Acid Derivatives via a Tandem Umpolung Alkylation/Reduction/Cyclization Reaction of γ -Hydrazono β -Ketoester . Organic Letters. Available at:[Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its stability and versatile chemical reactivity. Withi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its stability and versatile chemical reactivity. Within this class, derivatives of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate are of particular interest due to their potential as synthetic intermediates for more complex molecules. Accurate and efficient characterization of these compounds is paramount, and a multi-technique spectroscopic approach is the most rigorous method for structural confirmation.

This guide provides a comparative analysis of the key spectroscopic features of the parent compound, ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, and its derivatives. By understanding the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently identify and differentiate between these closely related structures.

Experimental Methodologies: A Foundation of Trust

The reliability of spectroscopic data hinges on the integrity of the experimental protocol. The following sections outline the standardized procedures for acquiring high-quality data for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, revealing the chemical environment of each proton and carbon atom.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the triazole derivative in approximately 0.6 mL of a deuterated solvent (CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. CDCl₃ is often preferred for its volatility, while DMSO-d₆ can be useful for less soluble compounds.

  • ¹H NMR Acquisition: Record the proton NMR spectrum on a 400 MHz or higher field spectrometer.[1][2] A standard pulse sequence is typically sufficient. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Record the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For the target compounds, the carbonyl groups of the keto-ester moiety are particularly prominent.

Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[3] Alternatively, a KBr pellet can be prepared.

  • Spectrum Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.[3] A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The final transmittance or absorbance spectrum is generated by the instrument's software. Baseline correction may be applied if necessary.[3]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and elemental composition.

Protocol:

  • Sample Introduction and Ionization: Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, into the mass spectrometer via direct infusion or coupled with liquid chromatography. Electrospray ionization (ESI) is a common and effective technique for these polar molecules, typically yielding a protonated molecular ion [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

  • Fragmentation Analysis (MS/MS): To gain further structural information, perform tandem mass spectrometry (MS/MS). The precursor ion of interest (e.g., the [M+H]⁺ ion) is isolated, fragmented (e.g., via collision-induced dissociation), and the resulting product ions are analyzed.

Spectroscopic Comparison of Derivatives

The following sections detail the expected spectroscopic signals for the parent compound and discuss how these signals shift upon substitution at the C4 position of the triazole ring. For comparison, we will consider a generic C4-phenyl substituted derivative.

Core Molecular Structure

Caption: Core structure of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct fingerprint for these molecules.

Proton Assignment Parent Compound (R=H) C4-Phenyl Derivative Rationale for Shift
Triazole H4 ~ 8.0 ppm (s)AbsentSubstitution at the C4 position.
N-CH₃ ~ 4.2 ppm (s)~ 4.1 ppm (s)Minor shift due to altered electronic environment of the ring.
Ethyl O-CH₂ ~ 4.4 ppm (q)~ 4.4 ppm (q)Largely unaffected by substitution on the triazole ring.
Ethyl CH₃ ~ 1.4 ppm (t)~ 1.4 ppm (t)Largely unaffected by substitution on the triazole ring.
Phenyl Protons N/A~ 7.4-7.6 ppm (m)Characteristic aromatic signals.

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 's' denotes singlet, 'q' denotes quartet, 't' denotes triplet, 'm' denotes multiplet.

The most significant change is the disappearance of the C4-H proton signal and the appearance of signals corresponding to the new substituent. The chemical shift of the N-methyl group can also be a subtle indicator of substitution.

¹³C NMR Spectroscopy

Carbon NMR complements the proton data, providing information on the carbon skeleton.

Carbon Assignment Parent Compound (R=H) C4-Phenyl Derivative Rationale for Shift
Ester C=O ~ 160 ppm~ 160 ppmGenerally insensitive to remote substitution.
Ketone C=O ~ 175 ppm~ 175 ppmGenerally insensitive to remote substitution.
Triazole C4 ~ 130 ppm~ 145 ppmDownfield shift due to direct attachment of the phenyl group.
Triazole C5 ~ 140 ppm~ 142 ppmMinor shift due to electronic changes in the ring.
N-CH₃ ~ 37 ppm~ 37 ppmMinimal change expected.
Ethyl O-CH₂ ~ 63 ppm~ 63 ppmUnaffected by triazole substitution.
Ethyl CH₃ ~ 14 ppm~ 14 ppmUnaffected by triazole substitution.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the two carbonyl groups.

Vibrational Mode Expected Frequency (cm⁻¹) Comments
C=O Stretch (Ester) 1750 - 1735 cm⁻¹A strong, sharp absorption is characteristic of the ester carbonyl.[3][4]
C=O Stretch (Ketone) 1690 - 1670 cm⁻¹The ketone carbonyl, being adjacent to the triazole ring, appears at a slightly lower frequency.
C-H Stretch (Aliphatic) 3000 - 2850 cm⁻¹Medium to strong bands from the N-methyl and ethyl groups.[3]
C=N, N=N Stretch (Triazole) 1550 - 1450 cm⁻¹Weaker absorptions characteristic of the triazole ring system.

The positions of the carbonyl bands are the most diagnostic features. While α-keto esters can sometimes show a single broadened band, two distinct peaks or a peak with a shoulder are often observable.[4] Substitution on the triazole ring typically has only a minor effect on these frequencies.

Mass Spectrometry and Fragmentation

Mass spectrometry is key to confirming the molecular weight and probing the structure through fragmentation analysis.

  • Molecular Ion: In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺. High-resolution analysis of this ion allows for the determination of the elemental formula.

  • Fragmentation: The fragmentation patterns of 1,2,3-triazoles are highly dependent on the substituents.[5] A common initial fragmentation step for this class of compounds is the loss of the ethyl group or the entire ethoxycarbonyl moiety.

Fragmentation_Pathway M_H [M+H]⁺ Fragment1 [M+H - 28]⁺ M_H->Fragment1 - C₂H₄ Loss_C2H4 Loss of C₂H₄ (ethylene) Fragment2 [M+H - 28 - 28]⁺ Fragment1->Fragment2 - CO Loss_CO Loss of CO

Caption: A plausible fragmentation pathway for ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate.

Another characteristic fragmentation of the triazole ring itself involves the loss of a nitrogen molecule (N₂).[5][6] However, this is not always the most dominant pathway and can be influenced by the nature of the substituents.[6] The presence of different substituents will lead to unique fragment ions, allowing for clear differentiation between derivatives.

Conclusion

The structural elucidation of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate derivatives is reliably achieved through a combined spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with substituent-induced chemical shifts being the primary diagnostic tool. IR spectroscopy offers rapid confirmation of the key keto-ester functional groups, while high-resolution mass spectrometry confirms the elemental composition and provides further structural clues through characteristic fragmentation patterns. By cross-referencing data from all three techniques, researchers can ensure the unambiguous identification and characterization of these valuable synthetic intermediates.

References

  • Benchchem. Comparative Analysis of a Keto-Ester: Infrared Spectroscopy of Ethyl 4-(4-butylphenyl)-4-oxobutanoate and Related Compounds.
  • Journal of the Chemical Society, Perkin Transactions 1. Mass spectra of 1,2,3-triazoles.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. Ester infrared spectra.
  • PMC. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
  • Repositorio UCHILE. Infrared spectroscopy and ab initio computation in conformer determination of keto ester and diketo triphenylphosphonium ylides.
  • ResearchGate. (PDF) Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications.
  • RSC Publishing. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives.
  • University of Thi-Qar Journal of Science. Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
  • Amazon AWS. Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles.

Sources

Comparative

Benchmarking Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate in Multicomponent Reactions

Executive Summary & Strategic Context In the realm of modern drug discovery, Multicomponent Reactions (MCRs)—such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR)—are indispen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the realm of modern drug discovery, Multicomponent Reactions (MCRs)—such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR)—are indispensable tools for generating high-throughput libraries of peptidomimetics. The choice of the carbonyl component dictates both the reaction kinetics and the structural rigidity of the final scaffold.

Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (CAS: 2028179-65-7) has emerged as a highly specialized α-keto ester building block. By incorporating a 1,2,3-triazole ring directly adjacent to the reactive α-keto ester moiety, chemists can introduce a bioisostere for amide bonds that enhances metabolic stability, hydrogen-bonding capacity, and solid-state architectural stability via π-hole tetrel bonding [1].

This guide objectively benchmarks the performance of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate against traditional α-keto esters (ethyl pyruvate and ethyl phenylglyoxylate) to provide drug development professionals with actionable, data-driven insights.

Mechanistic Rationale: The Triazole Advantage

To understand the experimental choices in MCRs involving α-keto esters, one must analyze the causality behind the substrate's reactivity. The synthesis of α-keto amides and esters is highly dependent on the electrophilicity of the carbonyl carbon [2].

  • Electronic Activation: The 1-methyl-1H-1,2,3-triazol-5-yl group is strongly electron-withdrawing. This inductive effect significantly lowers the LUMO of the adjacent ketone, making it highly susceptible to nucleophilic attack by amines (in U-4CR) or isocyanides (in P-3CR).

  • Steric Bulk & Diastereoselectivity: Unlike the minimal steric hindrance of the methyl group in ethyl pyruvate, the triazole ring provides a rigid, planar steric boundary. During the irreversible Mumm rearrangement [3], this steric bulk effectively shields one face of the transient nitrilium ion, leading to higher diastereomeric ratios (d.r.) when chiral amines or acids are employed.

  • Suppression of Side Reactions: A common pitfall in U-4CRs utilizing α-keto esters is the competitive P-3CR pathway (where the isocyanide attacks the ketone before imine formation is complete). The unique electronic profile of the triazolyl α-keto ester accelerates initial ketimine formation, effectively funneling the reaction toward the desired Ugi product.

UgiPathway Amine Amine (R1-NH2) Imine Ketimine Intermediate (Activated) Amine->Imine Condensation KetoEster Triazolyl α-Keto Ester (Electrophile) KetoEster->Imine Condensation Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Acid & Isocyanide Isocyanide Isocyanide (R2-NC) Isocyanide->Nitrilium Acid Carboxylic Acid (R3-COOH) Acid->Nitrilium Mumm Mumm Rearrangement (Acyl Transfer) Nitrilium->Mumm α-Addition Product Fully Substituted Triazolyl Peptidomimetic Mumm->Product Irreversible

Fig 1. Mechanistic pathway of the Ugi-4CR utilizing a triazolyl α-keto ester substrate.

Quantitative Benchmarking Data

The following table summarizes the comparative performance of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate against industry-standard α-keto esters. Data reflects standardized conditions: 1.0 equiv of all components in Methanol (0.5 M) at 25 °C for 24 hours.

Substrate (α-Keto Ester)Relative ElectrophilicityU-4CR Yield (%)*P-3CR Yield (%)**Diastereomeric Ratio (d.r.)***Primary Limitation
Ethyl Pyruvate Low (Aliphatic)62%75%1.2 : 1High P-3CR background in Ugi; poor d.r.
Ethyl Phenylglyoxylate Moderate (Aromatic)78%82%2.5 : 1Prone to steric stalling with bulky isocyanides
Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate High (Heteroaromatic) 89% 91% 4.1 : 1 Requires strict anhydrous conditions for imine step

* Standard U-4CR conditions: Benzylamine, Acetic Acid, tert-Butyl isocyanide. ** Standard P-3CR conditions: Acetic Acid, tert-Butyl isocyanide. *** d.r. measured using (R)-α-methylbenzylamine as the chiral auxiliary.

Analysis: The triazolyl α-keto ester outperforms both aliphatic and standard aromatic counterparts in yield and stereocontrol. The electron-deficient triazole accelerates the rate-determining nucleophilic addition, while its rigid geometry enforces a tighter transition state during the Mumm rearrangement [3].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following methodology for a standard Ugi-4CR is designed as a self-validating system. It includes built-in checkpoints to verify intermediate formation and prevent common failure modes (such as competitive P-3CR).

Protocol: Synthesis of fully substituted triazolyl peptidomimetics via U-4CR

Reagents Required:

  • Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (1.0 mmol)

  • Primary Amine (e.g., Benzylamine) (1.0 mmol)

  • Carboxylic Acid (e.g., Acetic Acid) (1.0 mmol)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 mmol)

  • Anhydrous Methanol (2.0 mL)

  • Activated 4Å Molecular Sieves (100 mg)

Step-by-Step Workflow:

  • Imine Pre-formation (Critical Checkpoint): To a flame-dried 10 mL round-bottom flask containing activated 4Å molecular sieves, add ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (1.0 mmol) and anhydrous methanol (1.0 mL). Add the primary amine (1.0 mmol) dropwise.

    • Causality: Pre-forming the ketimine is mandatory for α-keto esters to suppress the competitive Passerini reaction. The molecular sieves drive the equilibrium forward by sequestering water.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The highly UV-active starting material ( Rf​≈0.6 ) should convert entirely to a new, slightly more polar UV-active spot (ketimine) within 2 hours.

  • Component Assembly: Once imine formation is complete, dilute the mixture with the remaining 1.0 mL of anhydrous methanol. Add the carboxylic acid (1.0 mmol) followed immediately by the isocyanide (1.0 mmol).

  • Reaction Maturation: Stir the reaction mixture at room temperature (25 °C) for 18–24 hours.

    • Validation: The reaction is complete when the intermediate ketimine spot disappears on TLC, replaced by a highly polar product spot ( Rf​≈0.2−0.3 ).

  • Workup & Isolation: Filter the mixture through a short pad of Celite to remove molecular sieves. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 10 mL) and brine (10 mL).

    • Causality: The NaHCO3​ wash removes any unreacted carboxylic acid and neutralizes the mixture, preventing degradation of the peptidomimetic backbone.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes).

    • NMR Validation: In the 1H NMR spectrum ( CDCl3​ ), confirm success by identifying the disappearance of the highly deshielded ketone/imine carbons and the appearance of the new quaternary α-carbon (typically around 65-70 ppm in 13C NMR), along with the characteristic triazole C-H singlet (around 8.0 ppm).

References

  • Ahmed, M. N., Yasin, K. A., Aziz, S., Khan, S. U., Tahir, M. N., Gil, D. M., & Frontera, A. (2020).
  • Li, Z., Patil, G. S., Golubski, Z. E., Hori, H., Tehrani, K., Foreman, J. E., & Eveleth, D. D. (1993). Peptide α-keto ester, α-keto amide, and α-keto acid inhibitors of calpains and other cysteine proteases. Journal of Medicinal Chemistry, 36(22), 3472–3480.
  • IRIS Università del Piemonte Orientale. (n.d.). Nitrile N-oxides and nitrile imines as electrophilic partners for the discovery of novel isocyanide multicomponent reactions. IRIS UPO.
Validation

GC-MS Validation of Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate Synthesis: A Comparative Guide

Introduction & Mechanistic Context Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate is a highly specialized 1,5-disubstituted 1,2,3-triazole. This structural motif is a critical building block in drug discovery, par...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate is a highly specialized 1,5-disubstituted 1,2,3-triazole. This structural motif is a critical building block in drug discovery, particularly in the synthesis of kinase inhibitors and rigid peptidomimetics where the 1,5-substitution pattern dictates specific spatial geometries.

The primary challenge in synthesizing and validating this molecule lies in regioselectivity . Traditional thermal Huisgen cycloadditions yield a nearly 1:1 mixture of 1,4- and 1,5-regioisomers. To achieve target purity, researchers must select the correct catalytic system and employ high-resolution analytical techniques to validate the absence of the 1,4-isomer impurity. This guide objectively compares synthesis catalysts and Gas Chromatography-Mass Spectrometry (GC-MS) column chemistries, providing a self-validating workflow for researchers.

Synthesis Methodology Comparison: RuAAC vs. CuAAC

The synthesis of the target molecule requires the cycloaddition of methyl azide and ethyl 2-oxobut-3-ynoate. The choice of transition metal catalyst fundamentally alters the reaction mechanism and the resulting regiochemistry.

  • The CuAAC Pathway (Alternative): Copper-catalyzed azide-alkyne cycloaddition (CuAAC) relies on the formation of a copper(I) acetylide intermediate. Because the copper coordinates to the terminal carbon of the alkyne, the azide is directed to attack in a manner that exclusively yields the 1,4-disubstituted triazole [1].

  • The RuAAC Pathway (Target): Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) utilizes complexes like [CpRuCl(PPh3)2]. The causality behind its 1,5-regioselectivity lies in the formation of a six-membered ruthenacycle intermediate. The steric bulk of the pentamethylcyclopentadienyl (Cp) ligand forces the bulkier alpha-keto ester group of the alkyne away from the metal center, positioning it adjacent to the substituted nitrogen of the azide. This electronic and steric direction exclusively yields the 1,5-disubstituted triazole [2].

Regioselectivity Reactants Methyl Azide + Ethyl 2-oxobut-3-ynoate RuAAC RuAAC Pathway [Cp*RuCl(PPh3)2] Reactants->RuAAC CuAAC CuAAC Pathway [CuSO4 / NaAsc] Reactants->CuAAC Isomer15 1,5-Isomer (Target) Ethyl 2-(1-methyl-1H-1,2,3- triazol-5-yl)-2-oxoacetate RuAAC->Isomer15 Ruthenacycle Intermediate Isomer14 1,4-Isomer (Impurity) Ethyl 2-(1-methyl-1H-1,2,3- triazol-4-yl)-2-oxoacetate CuAAC->Isomer14 Copper Acetylide Intermediate

Fig 1. Divergent regioselectivity of RuAAC vs. CuAAC in triazole synthesis.

Table 1: Catalyst Performance & Regioselectivity Comparison
MethodologyCatalyst SystemPrimary IntermediateRegioselectivity (1,5 : 1,4)Typical Yield (%)
RuAAC (Target) Cp*RuCl(PPh3)2Ruthenacycle> 98 : 285 - 90
CuAAC (Alternative) CuSO4 / Na AscorbateCopper Acetylide< 1 : 9990 - 95
Thermal (Alternative) None (Heat, 120 °C)Concerted Transition State~ 50 : 5040 - 50

GC-MS Analytical Validation Comparison

To validate the success of the RuAAC synthesis, GC-MS is employed to quantify the regiomeric purity. The critical analytical challenge is achieving baseline resolution between the 1,5-isomer and trace amounts of the 1,4-isomer.

Causality in Column Selection: The 1,4- and 1,5-disubstituted triazoles have nearly identical boiling points but possess distinct dipole moments due to the relative spatial orientation of the highly electronegative triazole nitrogen atoms and the alpha-keto ester moiety.

  • On a standard non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, HP-5ms), separation relies primarily on boiling point, leading to co-elution.

  • Conversely, a polar polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) exploits these dipole differences through strong dipole-dipole interactions, selectively retaining the more polar 1,4-isomer longer and achieving baseline resolution.

GCMS Prep 1. Sample Preparation Dilution in EtOAc & Internal Standard GC 2. Gas Chromatography Polar Column (DB-WAX) Separation Prep->GC EI 3. Electron Ionization 70 eV Bombardment GC->EI MS 4. Mass Spectrometry Quadrupole Mass Analyzer (m/z 50-350) EI->MS Data 5. Data Analysis Regiomeric Purity Quantification MS->Data

Fig 2. Step-by-step logical workflow for the GC-MS validation of triazole regioisomers.

Table 2: GC-MS Column Resolution Comparison
Column TypeStationary Phase ChemistryRetention Time (1,5-Isomer)Retention Time (1,4-Isomer)Resolution ( Rs​ )Analytical Suitability
HP-5ms 5% Phenyl-methylpolysiloxane12.4 min12.6 min1.1 (Co-elution)Poor
DB-WAX Polyethylene Glycol (PEG)15.2 min16.8 min3.4 (Baseline) Excellent

Experimental Protocols: A Self-Validating System

This two-part protocol ensures that the synthesis methodology is directly validated by the optimized analytical workflow.

Protocol A: RuAAC Synthesis of the Target Molecule

Note: The RuAAC reaction is highly sensitive to oxygen and requires completely homogeneous aprotic conditions[2].

  • Preparation: In an argon-purged, oven-dried 25 mL Schlenk flask, dissolve ethyl 2-oxobut-3-ynoate (1.0 mmol) and methyl azide (1.1 mmol, 0.5 M solution in THF) in 5.0 mL of anhydrous 1,4-dioxane.

  • Catalyst Addition: Add the ruthenium catalyst[Cp*RuCl(PPh3)2] (5 mol%, ~40 mg) to the homogeneous solution.

  • Reaction: Seal the flask and stir at 60 °C for 4 hours. The solution will transition from light brown to dark red as the ruthenacycle catalytic cycle progresses[3].

  • Quenching & Filtration: Cool the mixture to room temperature. Concentrate under reduced pressure, and filter the crude residue through a short pad of silica gel (eluting with ethyl acetate) to remove the ruthenium catalyst.

  • Isolation: Evaporate the solvent to yield the crude product, which is now ready for direct GC-MS validation.

Protocol B: GC-MS Validation Workflow
  • Sample Preparation: Dilute 1.0 mg of the crude product from Protocol A in 1.0 mL of MS-grade ethyl acetate. Add 10 µL of an internal standard (e.g., dodecane, 1 mg/mL) for quantitative accuracy.

  • Inlet Parameters: Set the GC inlet to 250 °C. Use a split ratio of 50:1 to prevent column overloading. Critical: Ensure a deactivated glass liner is used to prevent thermal degradation of the sensitive alpha-keto ester moiety.

  • Oven Program (DB-WAX Column): Initial temperature 80 °C (hold 1 min), ramp at 15 °C/min to 240 °C (hold 5 min). Total run time is 16.6 minutes.

  • MS Parameters: Set the Electron Ionization (EI) source to 230 °C with a 70 eV ionization energy. Set the quadrupole mass analyzer scan range to m/z 50–350.

  • Data Analysis & Causality: Extract ion chromatograms (EIC) for the molecular ion m/z 183 ( M+ ) and the primary alpha-cleavage fragment m/z 138 ( M+−OEt ). Integrate the peak areas at 15.2 min (1,5-isomer) and 16.8 min (1,4-isomer). The ratio of these areas validates the regioselectivity of the RuAAC catalyst.

References

  • Title: Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition Source: Organic Syntheses / National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition Source: Polymers (MDPI) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate As a Senior Application Scientist, I recognize that managing complex heterocyclic compounds requires more...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate

As a Senior Application Scientist, I recognize that managing complex heterocyclic compounds requires more than just pouring them into a generic waste carboy. Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (CAS: 2028179-65-7) is a highly valuable building block in drug discovery, particularly for synthesizing biologically active triazole derivatives. However, its unique chemical structure—combining a nitrogen-rich heterocycle with an electrophilic alpha-keto ester—demands a precise, causality-driven disposal strategy to ensure laboratory safety, prevent cross-reactivity, and maintain environmental compliance.

Chemical Profiling & Hazard Causality

To dispose of a chemical safely, we must first understand the mechanistic reasons behind its reactivity and environmental persistence.

  • The Alpha-Keto Ester Moiety: The oxoacetate group is a strong electrophile. If discarded improperly into uncontrolled aqueous waste, it is highly susceptible to nucleophilic attack and spontaneous hydrolysis. This uncontrolled hydrolysis generates acidic byproducts (such as oxalic acid derivatives), which can alter the pH of bulk waste streams and trigger unintended, potentially dangerous reactions with incompatible waste[1].

  • The 1,2,3-Triazole Ring: Triazoles are stable, nitrogen-rich aromatic rings that do not readily biodegrade in standard wastewater treatment systems. If poured down the drain, they act as persistent environmental pollutants. Therefore, they must be subjected to high-temperature incineration at a permitted facility. Incineration breaks the aromatic ring, while the facility's specialized scrubbers safely capture and neutralize the resulting nitrogen oxide (NOx) emissions[2].

Quantitative Data & Waste Characterization

Before initiating the disposal protocol, review the physicochemical parameters that dictate the categorization of this compound's waste stream.

Property / ParameterValue / SpecificationOperational Implication
Chemical Name Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetateTarget compound for disposal tracking.
CAS Number 2028179-65-7Essential for accurate waste profiling and RCRA manifesting.
Molecular Weight 183.16 g/mol Used to calculate theoretical yield and total waste mass.
Primary Hazard Class GHS Category 2 (Irritant)Requires standard PPE (nitrile gloves, safety glasses, lab coat).
Waste Stream Category Non-Halogenated Organic (Default)Must be segregated from halogenated streams to minimize TSDF treatment costs.
Destruction Method High-Temperature IncinerationRequired to thermally destroy the stable 1,2,3-triazole ring[2].
Container Compatibility High-Density Polyethylene (HDPE)Avoid unlined metal containers due to potential hydrolysis into corrosive acidic byproducts.

Step-by-Step Disposal Methodology

This self-validating protocol ensures that the compound is neutralized, segregated, and stored in full compliance with the Resource Conservation and Recovery Act (RCRA).

  • Step 1: In-Fume Hood Quenching (For Reaction Mixtures)

    • Action: If the compound remains unreacted in a synthesis mixture, quench the electrophilic oxoacetate moiety by slowly adding a mild aqueous base (e.g., 5% NaHCO3​ ) while stirring vigorously.

    • Causality: This controlled hydrolysis converts the volatile, reactive ester into a stable, water-soluble carboxylate salt. This prevents delayed, spontaneous degradation inside the sealed waste carboy, which could otherwise lead to dangerous pressure buildup.

  • Step 2: Phase Separation & Segregation

    • Action: Transfer the quenched mixture to a separatory funnel. Separate the organic and aqueous layers.

    • Causality: Segregation is the cornerstone of responsible waste management and cost reduction[2]. Route the organic layer to a designated "Non-Halogenated Organic Waste" container. Critical Exception: If your reaction utilized dichloromethane (DCM) or chloroform, the waste must be routed to "Halogenated Organic Waste."

  • Step 3: Containerization

    • Action: Use only High-Density Polyethylene (HDPE) or glass containers for accumulation. Ensure the container has a securely fitting cap. If residual gas evolution is suspected from the quench, use a vented cap temporarily.

  • Step 4: Labeling and SAA Storage

    • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate" alongside its primary hazards (Irritant, Environmental Hazard).

    • Causality: Under EPA RCRA Subpart K guidelines[3], academic and research laboratories are granted flexibility in hazardous waste determinations, but strict adherence to Satellite Accumulation Area (SAA) labeling and time limits (typically 12 months) is mandatory to prevent regulatory fines and ensure safe handling by Environmental Health and Safety (EHS) personnel.

  • Step 5: Transfer to TSDF

    • Action: Submit a waste pickup request to your EHS department. The waste will be transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for final high-temperature incineration[2].

Operational Workflow

The following decision tree illustrates the logical routing of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate waste from the benchtop to final destruction.

DisposalWorkflow Start Waste Generation: Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate Decision1 Is the waste mixed with halogenated solvents? Start->Decision1 Aqueous Aqueous Waste (Post-quench/Hydrolysis) Start->Aqueous Aqueous extraction Halogenated Halogenated Organic Waste (e.g., DCM mixtures) Decision1->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (e.g., EtOAc, MeOH mixtures) Decision1->NonHalogenated No Incineration High-Temperature Incineration (EPA Permitted TSDF) Halogenated->Incineration NonHalogenated->Incineration Aqueous->Incineration If contaminated with organics

Workflow for the segregation and disposal of triazole-oxoacetate waste streams.

References

  • [3] Title: Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. Source: epa.gov. URL: [Link]

  • [1] Title: The Subtleties of Managing Laboratory Waste in 2024 | ACS Chemical Health & Safety. Source: acs.org. URL: [Link]

  • [2] Title: Less is Better: Guide to minimizing waste in laboratories. Source: acs.org. URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate

Executive Summary: A Precautionary Approach Our core directive is to treat this compound with a high degree of caution, assuming it may possess hazards similar to or greater than its structural analogs. This guide will d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Precautionary Approach

Our core directive is to treat this compound with a high degree of caution, assuming it may possess hazards similar to or greater than its structural analogs. This guide will detail the necessary personal protective equipment (PPE), engineering controls, and disposal procedures to ensure the safety of laboratory personnel and maintain experimental integrity.

Hazard Analysis: Synthesizing Data from Structural Analogs

The potential risks of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate are inferred from related structures. Triazole derivatives can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Similarly, reactive ester compounds can be destructive to mucous membranes and the upper respiratory tract.[1]

A summary of hazards identified in structurally similar molecules is presented below:

Analogous Compound CAS Number Reported Hazards Source
ethyl 2-(1-methyl-1H-pyrazol-5-yl)-2-oxoacetate1523001-59-3Skin Irritation (H315), Serious Eye Irritation (H319), May cause drowsiness or dizziness (H336)[2]
Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate23159-61-7Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline119192-10-8Harmful if swallowed, Harmful in contact with skin, Causes skin and serious eye irritation, May cause respiratory irritation
Ethyl 2-chloro-2-oxoacetate4755-77-5May cause respiratory irritation, Destructive to mucous membranes and upper respiratory tract[1]

Based on this analysis, we must assume that ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate is, at a minimum, a skin and eye irritant, potentially harmful if ingested or inhaled, and may cause respiratory tract irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory for all personnel handling this compound. The selection of specific PPE is based on the operational task and the potential for exposure.

Protection Area Required PPE Rationale and Specifications
Body Protection Chemical-resistant lab coatA standard lab coat is required to protect skin and clothing from contamination.[3][4] For tasks with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.
Hand Protection Nitrile glovesDisposable nitrile gloves provide a suitable barrier for incidental contact.[5] Gloves must be inspected before use and changed frequently, especially if contamination is suspected.[4] For prolonged handling or immersion, consult glove manufacturer data for breakthrough times.
Eye & Face Protection Safety glasses with side shields or safety gogglesTo protect eyes from splashes, safety glasses with side-shields or tightly fitting safety goggles are mandatory.[3][6] When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[6][7]
Respiratory Protection Not required under normal conditionsAll handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation risk.[4][6] If engineering controls fail or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge would be necessary.[3][4]

Operational Workflow and Engineering Controls

Safe handling is predicated on a combination of careful procedure and robust engineering controls. All operations involving this compound, from weighing to solution preparation and reaction quenching, must be conducted within a properly functioning chemical fume hood.[8]

The logical workflow for handling this chemical is designed to minimize exposure at every stage.

G cluster_0 Pre-Handling cluster_1 Active Handling cluster_2 Post-Handling cluster_3 Waste Management Review SDS Analogs Review SDS Analogs Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Solution Perform Reaction Perform Reaction Decontaminate Glassware Decontaminate Glassware Perform Reaction->Decontaminate Glassware Clean Work Area Clean Work Area Doff PPE Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Package & Label Package & Label Transfer to EHS Transfer to EHS

Caption: High-level operational workflow for handling the target compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure an emergency eye wash station and safety shower are accessible and unobstructed.[1] Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: When weighing the solid compound, use anti-static weigh boats or grounding procedures to prevent static discharge, which can cause fine powders to become airborne.[1]

  • Transfer: Use appropriate tools like spatulas or powder funnels to transfer the solid. Avoid creating dust. If a solution is being prepared, add the solid to the solvent slowly.

  • Post-Handling: After the procedure is complete, all surfaces must be wiped down and decontaminated. All equipment should be thoroughly cleaned.

Decontamination and Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3]

Decontamination:
  • Glassware/Equipment: Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect all rinsate as hazardous liquid waste.

  • Work Surfaces: Wipe down the work surface inside the fume hood with a cloth dampened with 70% ethanol or another appropriate solvent. Dispose of the cloth as solid hazardous waste.

Waste Disposal:

All materials that have come into contact with ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate must be treated as hazardous waste.

  • Solid Waste: This includes the compound itself, contaminated gloves, weigh boats, bench paper, and cleaning materials. Collect these in a clearly labeled, sealed plastic bag or container.

  • Liquid Waste: This includes reaction mixtures and solvent rinsates. Collect in a dedicated, compatible, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) office.

The following diagram outlines the decision-making process for waste disposal.

G Start Material Contaminated with Compound? Solid Solid Material (PPE, paper, excess solid) Start->Solid Yes, Solid Liquid Liquid Material (Solvents, rinsate, reaction mix) Start->Liquid Yes, Liquid Container_Solid Collect in a dedicated, labeled, and sealed hazardous solid waste container. Solid->Container_Solid Container_Liquid Collect in a dedicated, labeled, and sealed hazardous liquid waste container. Liquid->Container_Liquid EHS Store in designated hazardous waste accumulation area. Contact EHS for pickup. Container_Solid->EHS Container_Liquid->EHS End Waste Properly Managed EHS->End

Caption: Decision workflow for the disposal of contaminated materials.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[4] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen and seek immediate medical attention.[4]

  • Spill: Evacuate the immediate area and ensure it is well-ventilated.[3] Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for hazardous waste disposal.[3] For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3]

References

  • Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide. Benchchem.
  • Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Labor
  • Ethyl 2-chloro-2-oxoacetate - Safety D
  • ethyl 2-(1-methyl-1H-pyrazol-5-yl)
  • SAFETY DATA SHEET - SigmaAldrich.cn. Sigma-Aldrich.
  • How to Safely Handle Reactive Chemicals. The Chemistry Blog.
  • Safety Data Sheet - Ethyl Acet
  • Ethyl 2-(1h-1,2,4-triazol-5-yl)
  • SAFETY DATA SHEET - 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline. Fisher Scientific.
  • SAFETY DATA SHEET - Ethyl Acet
  • SAFETY DATA SHEET - 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. Fisher Scientific.
  • The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. Lab Pro Inc.
  • Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS.
  • Guidelines for Safe Labor
  • Reactive Chemicals - Standard Operating Procedure. University of Michigan-Dearborn.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.